molecular formula C11H15FOS B7989409 5-Fluoro-3-n-pentoxythiophenol

5-Fluoro-3-n-pentoxythiophenol

Cat. No.: B7989409
M. Wt: 214.30 g/mol
InChI Key: OSULCYICIUAUOB-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-pentoxythiophenol (CAS 1282582-89-1) is a fluorinated thiophenol derivative featuring a fluorine atom at the 5-position and an n-pentoxy group (-O-C₅H₁₁) at the 3-position of the aromatic ring. The compound’s thiol (-SH) group confers nucleophilic reactivity, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. Notably, suppliers like CymitQuimica and AK Scientific have listed it as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

3-fluoro-5-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-2-3-4-5-13-10-6-9(12)7-11(14)8-10/h6-8,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSULCYICIUAUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-n-pentoxythiophenol typically involves the introduction of a fluorine atom into the thiophenol structure. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the thiophenol ring. This can be achieved using reagents like potassium fluoride or cesium fluoride under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-n-pentoxythiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-3-n-pentoxythiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxythiophenol involves its interaction with molecular targets through its fluorine atom and thiol group. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, while the thiol group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Fluoro-3-n-pentoxythiophenol with fluorinated aromatic compounds sharing key structural motifs:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Notes References
This compound 1282582-89-1 Not provided Fluorine (5), n-pentoxy (3) Thiol (-SH) Discontinued; 95% purity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 1267011-08-4 C₁₂H₈FNO₃ 2-Fluorophenyl, hydroxyl, carboxylic acid Carboxylic acid, hydroxyl Available; pyridine core
5-(3,5-Difluorophenyl)-2-methoxyphenol 918629-67-1 C₁₃H₁₀F₂O₂ 3,5-Difluorophenyl, methoxy Methoxy, phenol Enhanced lipophilicity
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde 1261942-26-0 Not provided Trifluoromethoxy, formyl Aldehyde, thiophene Reactive aldehyde group

Key Comparative Insights

Substituent Effects: Fluorine: All compounds feature electron-withdrawing fluorine atoms, which enhance metabolic stability and influence electronic properties. In contrast, the methoxy group in 5-(3,5-Difluorophenyl)-2-methoxyphenol offers moderate hydrophobicity .

Reactivity: The thiol (-SH) group in this compound enables disulfide bond formation or nucleophilic substitutions, distinguishing it from compounds with hydroxyl or carboxylic acid groups (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) . The aldehyde group in 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is highly reactive, suitable for condensation reactions .

Commercial Availability: this compound’s discontinuation by suppliers contrasts with the availability of other fluorinated compounds, suggesting synthesis challenges (e.g., steric hindrance from the pentoxy group) or stability issues related to the thiol moiety .

  • This compound: Intermediate in drug discovery (e.g., protease inhibitors).
  • 5-(2-Fluorophenyl)-2-hydroxynicotinic acid : Building block for metal-chelating agents or kinase inhibitors .

Research Implications

  • Synthetic Challenges: The discontinuation of this compound highlights the difficulty of introducing bulky alkoxy groups onto aromatic rings while maintaining stability.
  • Structure-Activity Relationships (SAR) : Fluorine and oxygen-containing substituents modulate electronic and steric properties, guiding the design of bioactive molecules.

Biological Activity

5-Fluoro-3-n-pentoxythiophenol is a fluorinated thiophenol derivative known for its unique chemical properties, including increased stability and bioavailability. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

This compound has the following chemical characteristics:

  • IUPAC Name : 3-fluoro-5-pentoxybenzenethiol
  • Molecular Formula : C11H15FOS
  • Molecular Weight : 214.30 g/mol
  • InChI Key : OSULCYICIUAUOB-UHFFFAOYSA-N

These properties contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances binding affinity to specific enzymes or receptors, while the thiol group can participate in redox reactions. This dual functionality allows the compound to modulate several biological pathways, which may lead to therapeutic effects.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The thiol group can scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Antimicrobial Properties : Preliminary studies suggest that fluorinated thiophenols possess antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant capacity of various fluorinated compounds, including this compound. Results showed significant scavenging activity against DPPH radicals, indicating potential use in formulations aimed at reducing oxidative damage .
  • Enzyme Interaction : Research on enzyme kinetics revealed that this compound could effectively inhibit the activity of certain glucosyltransferases. This inhibition suggests a mechanism by which the compound may alter metabolic processes relevant to cancer treatment .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, with a notable effect on Gram-positive bacteria .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison is presented below:

Compound NameMolecular WeightAntioxidant ActivityEnzyme InhibitionAntimicrobial Activity
This compound214.30 g/molHighYesModerate
5-Fluoro-2-thiophenol172.20 g/molModerateNoLow
3-Fluoro-4-n-pentoxythiophenol228.30 g/molModerateYesHigh

This table illustrates that while this compound shows promising biological activity, its effectiveness varies when compared to other fluorinated thiophenols.

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